Cas no 1803588-27-3 ((5-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride)

(5-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- (5-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride
-
- MDL: MFCD28506025
- インチ: 1S/C8H7BrN2O.ClH/c9-5-1-2-7-6(3-5)11-8(4-10)12-7;/h1-3H,4,10H2;1H
- InChIKey: ANKFHVJDUXTNPA-UHFFFAOYSA-N
- SMILES: C(C1=NC2=CC(Br)=CC=C2O1)N.Cl
じっけんとくせい
- じょうきあつ: NO data available
(5-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(5-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-214202-0.25g |
(5-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride |
1803588-27-3 | 95% | 0.25g |
$407.0 | 2023-09-16 | |
Enamine | EN300-214202-10.0g |
(5-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride |
1803588-27-3 | 95% | 10g |
$6660.0 | 2023-05-24 | |
Enamine | EN300-214202-1.0g |
(5-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride |
1803588-27-3 | 95% | 1g |
$822.0 | 2023-05-24 | |
Enamine | EN300-214202-5.0g |
(5-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride |
1803588-27-3 | 95% | 5g |
$3412.0 | 2023-05-24 | |
Enamine | EN300-214202-0.5g |
(5-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride |
1803588-27-3 | 95% | 0.5g |
$642.0 | 2023-09-16 | |
A2B Chem LLC | AW07563-100mg |
(5-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride |
1803588-27-3 | 95% | 100mg |
$337.00 | 2024-04-20 | |
1PlusChem | 1P01BBZF-500mg |
(5-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride |
1803588-27-3 | 95% | 500mg |
$749.00 | 2025-03-19 | |
Enamine | EN300-214202-1g |
(5-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride |
1803588-27-3 | 95% | 1g |
$822.0 | 2023-09-16 | |
A2B Chem LLC | AW07563-500mg |
(5-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride |
1803588-27-3 | 95% | 500mg |
$711.00 | 2024-04-20 | |
1PlusChem | 1P01BBZF-10g |
(5-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride |
1803588-27-3 | 95% | 10g |
$8294.00 | 2024-06-18 |
(5-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride 関連文献
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
(5-bromo-1,3-benzoxazol-2-yl)methanamine hydrochlorideに関する追加情報
(5-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride (CAS No. 1803588-27-3): An Overview of Its Synthesis, Properties, and Applications in Medicinal Chemistry
(5-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride (CAS No. 1803588-27-3) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, also known as 5-bromo-benzoxazol-2-ylmethylamine hydrochloride, is a derivative of benzoxazole, a heterocyclic aromatic compound with a wide range of applications in drug discovery and development.
The synthesis of (5-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride typically involves several key steps. One common approach is the reaction of 5-bromo-1,3-benzoxazole with formaldehyde and ammonia, followed by the conversion to the hydrochloride salt. This process can be optimized to achieve high yields and purity, making it suitable for large-scale production. Recent advancements in synthetic methodologies have further enhanced the efficiency and selectivity of this reaction, contributing to the broader availability of the compound for research purposes.
In terms of its physical and chemical properties, (5-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride is a white crystalline solid with a melting point typically ranging from 200 to 205°C. It is highly soluble in water and polar organic solvents such as methanol and ethanol. The presence of the bromine atom and the amine group imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets.
The biological activities of (5-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride have been extensively studied in recent years. Research has shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. For instance, studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are often dysregulated in cancer cells.
Beyond its anti-cancer effects, (5-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride has also shown promise as an anti-inflammatory agent. In vitro and in vivo studies have indicated that it can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of (5-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride have also been investigated to assess its suitability for clinical applications. Preclinical studies have shown that it has good oral bioavailability and a favorable pharmacokinetic profile. However, further research is needed to optimize its pharmacological properties and evaluate its safety in humans.
In conclusion, (5-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride (CAS No. 1803588-27-3) is a promising compound with a diverse range of biological activities. Its unique structural features make it an attractive candidate for drug discovery efforts targeting various diseases. Ongoing research continues to explore its potential therapeutic applications and optimize its pharmacological properties for clinical use.
1803588-27-3 ((5-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride) Related Products
- 2200-85-3(5-Bromo-3-chloro-2-hydroxybenzoic Acid)
- 4915-97-3(ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate)
- 1448030-16-7(N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide)
- 1806759-83-0(2-Amino-6-(difluoromethyl)pyridine-4-methanol)
- 63874-28-2(2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride)
- 1448027-37-9(2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}acetamide)
- 1806080-97-6(4-Bromo-6-cyano-3-methoxy-2-(trifluoromethoxy)pyridine)
- 104317-96-6(1-Chloro-4-(chloromethyl)-2-iodo-benzene)
- 2228518-50-9(tert-butyl N-2-(1-cyanoethyl)-4,5-dimethoxyphenylcarbamate)
- 1788830-70-5(N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide)




